molecular formula C8H15NO2 B596364 4-Ethylpiperidine-4-carboxylic acid CAS No. 1227465-48-6

4-Ethylpiperidine-4-carboxylic acid

Cat. No. B596364
M. Wt: 157.213
InChI Key: KXKKAGIATNDDON-UHFFFAOYSA-N
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Description

4-Ethylpiperidine-4-carboxylic acid, also known as Ethyl piperidine-4-carboxylate, is a chemical compound with the formula C8H15NO2 . It has a molecular weight of 157.2102 .


Synthesis Analysis

The synthesis of piperidine derivatives, including 4-Ethylpiperidine-4-carboxylic acid, has been a subject of interest in recent scientific literature . The synthesis often involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives . One of the methods involves the intramolecular 6-endo-dig reductive hydroamination/cyclization cascade of alkynes .


Molecular Structure Analysis

The molecular structure of 4-Ethylpiperidine-4-carboxylic acid is available as a 2D Mol file or as a computed 3D SD file . The IUPAC Standard InChI is InChI=1S/C8H15NO2/c1-2-11-8(10)7-3-5-9-6-4-7/h7,9H,2-6H2,1H3 .


Chemical Reactions Analysis

Piperidine derivatives, including 4-Ethylpiperidine-4-carboxylic acid, are utilized in various chemical reactions. These reactions often lead to the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

  • Biochemistry Applications : The compound 2,2,6,6-tetramethylpiperidine-1-oxyl-4-amino-4-carboxylic acid, a relative of 4-Ethylpiperidine-4-carboxylic acid, serves as an effective β-turn and 310/α-helix inducer in peptides, as well as a rigid electron spin resonance probe and fluorescence quencher (Toniolo et al., 1998).

  • Chemical Synthesis : The Ugi four-component reaction method was developed for synthesizing 4-aminopiperidine-4-carboxylic acid derivatives. This approach has been successfully applied to synthesize drugs such as carfentanil and remifentanil in shorter times and better yields than previous methods (Malaquin et al., 2010).

  • Material Science : N-ethylpiperidine betaine, a related compound, shows interesting molecular structures when combined with squaric acid, indicating potential for material science applications. Studies using X-ray diffraction, FTIR, and NMR spectroscopy, supported by DFT calculations, explored its conformational preferences in hydrogen bond formation (Dega-Szafran et al., 2013).

  • Electrochemical Applications : The electrocatalytic oxidation of alcohols and aldehydes to carboxylic acids using 4-acetamido-2,2,6,6-tetramethylpiperidin-1-oxyl (ACT), a compound structurally related to 4-Ethylpiperidine-4-carboxylic acid, demonstrates potential applications in green chemistry and synthesis of pharmaceutical precursors (Rafiee et al., 2018).

  • Medicinal Chemistry : A study on the synthesis of 7‐ethyl‐4,7‐dihydro‐4‐oxo‐2‐(4‐pyridinyl)thieno[2,3‐b]pyridine‐5‐carboxylic acid, an analog of nalidixic acid, showed its weak antibacterial activity against pathogens like S. Aureus, E. Coli, and P. Aeruginosa, indicating its potential use in antibiotic development (Bacon & Daum, 1991).

  • Corrosion Inhibition : The adsorption of compounds like 4-ethylpiperidine on steel surfaces indicates potential applications as corrosion inhibitors, particularly in the context of steel powder in cyclohexane solutions (Annand et al., 1965).

Future Directions

Piperidines, including 4-Ethylpiperidine-4-carboxylic acid, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

4-ethylpiperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-2-8(7(10)11)3-5-9-6-4-8/h9H,2-6H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXKKAGIATNDDON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCNCC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethylpiperidine-4-carboxylic acid

Synthesis routes and methods

Procedure details

To a stirred solution of 1-(tert-butoxycarbonyl)-4-ethylpiperidine-4-carboxylic acid (above step 1, 4.5 g, 12.96 mmol) in DCM (50 ml) was cooled to 0° C. After ten minutes, trifluoro acetic acid (6.0 g) was added and stirred the reaction at room temperature for about 6 hours. Upon completion of the reaction (monitored by TLC), the reaction mixture was neutralized with saturated NaHCO3 and extracted with DCM. The organic layer was dried over Na2SO4 and concentrated under reduced pressure to furnish the title compound (2.3 g) as a light yellow liquid. 1H NMR (300 MHz, CDCl3): 1.48-1.58 (m, 2H); 2.14-2.18 (m, 2H); 2.64-2.73 (m, 2H); 2.86 (s, 2H); 3.01-3.07 (m, 4H); ES Mass: 158 (100%), [M+1].
Quantity
4.5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Citations

For This Compound
1
Citations
T Yamasaki, H Hirose, T Yamashita, N Takakura… - Bioorganic & Medicinal …, 2017 - Elsevier
Somatostatin (SST) is a peptide hormone comprising 14 or 28 amino acids that inhibits endocrine and exocrine secretion via five distinct G-protein-coupled receptors (SSTR1–5). …
Number of citations: 9 www.sciencedirect.com

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